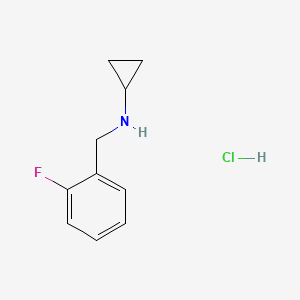

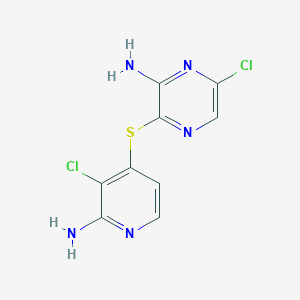

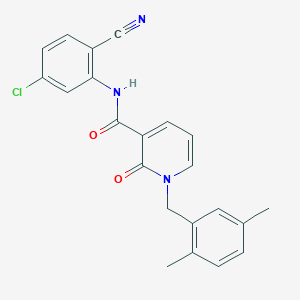

3-((2-Amino-3-chloropyridin-4-yl)thio)-6-chloropyrazin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "3-((2-Amino-3-chloropyridin-4-yl)thio)-6-chloropyrazin-2-amine" is a chemical that appears to be related to various heterocyclic compounds that have been synthesized and studied for their potential applications in medicinal chemistry and materials science. The related compounds discussed in the provided papers involve chlorinated pyrazinones, thienopyridines, and pyranopyrazoles, which are all notable for their structural complexity and potential reactivity .

Synthesis Analysis

The synthesis of related compounds involves several key steps and conditions that could be adapted for the synthesis of "3-((2-Amino-3-chloropyridin-4-yl)thio)-6-chloropyrazin-2-amine". For instance, the cycloaddition reactions of 3-amino-5-chloro-2(1H)-pyrazinones with olefins under the Diels-Alder framework have been shown to yield chlorinated pyridinone systems . Additionally, microwave-assisted synthesis has been employed to generate various 2-amino derivatives of thienopyridine, which suggests that similar conditions could be used to synthesize the compound . Furthermore, the synthesis of 6-amino-4-aryl-5-cyano-3-(pyridin-2-ylthiomethyl)-2,4-dihydropyrano[2,3-c]pyrazoles from substituted 3-hydroxypyrazoles indicates the feasibility of constructing complex molecules with multiple heteroatoms and substituents .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray diffraction analysis. For example, the crystal structure of a 6-amino-5-cyano-3-(3-cyano-4,6-dimethylpyridin-2-ylthiomethyl)-4-(2-nitrophenyl)-2,4-dihydropyrano[2,3-c]pyrazole provides insights into the arrangement of atoms and the geometry of the molecule . This information is critical for understanding the reactivity and potential interactions of the compound with biological targets or other chemical entities.

Chemical Reactions Analysis

The chemical reactions involving related compounds are diverse and include cycloadditions, ring transformations, and substitutions. The Diels-Alder reaction, for instance, is a key step in the transformation of pyrazinones into pyridinone systems . The use of microwave heating to facilitate reactions between chloropyridines and amines in the presence of elemental sulfur and other reagents suggests a variety of possible chemical transformations that could be relevant to the synthesis and modification of "3-((2-Amino-3-chloropyridin-4-yl)thio)-6-chloropyrazin-2-amine" .

Physical and Chemical Properties Analysis

While the physical and chemical properties of "3-((2-Amino-3-chloropyridin-4-yl)thio)-6-chloropyrazin-2-amine" are not directly reported, the properties of structurally related compounds can provide some insights. The solubility, melting points, and stability of these compounds are influenced by their heterocyclic structures and substituents. The presence of chloro and amino groups, as well as the potential for hydrogen bonding and dipole-dipole interactions, would affect the compound's solubility in various solvents and its reactivity towards nucleophiles and electrophiles .

Scientific Research Applications

Structural Characterization and Polymorphic Forms

- Research has shown polymorphic forms of compounds closely related to 3-((2-Amino-3-chloropyridin-4-yl)thio)-6-chloropyrazin-2-amine. These forms exhibit distinct intermolecular hydrogen bonding patterns, contributing to the understanding of crystal and molecular structures in chemical compounds (Böck et al., 2020).

Hydrogen Bonding and Protonation Sites

- Studies on derivatives of 2-aminothiazoles, which are structurally similar to the subject compound, have provided insights into their protonation sites and hydrogen bonding patterns. These findings are crucial for understanding the molecular behavior and interactions of such compounds (Böck et al., 2021).

Microwave-Assisted Synthesis

- Microwave-assisted synthesis techniques have been applied to related compounds, demonstrating an efficient approach for creating derivatives with potential applications in various fields, including medicinal chemistry (Ankati & Biehl, 2010).

Amination Reactions and Potential Intermediates

- Amination reactions of halopyridines, potentially involving intermediates like pyridyne, have been studied. These reactions are significant for synthesizing aminopyridines, which are structurally related to the target compound (Pieterse & Hertog, 2010).

Antifungal and Antibacterial Potential

- Synthesized derivatives of 4-(2-chloropyridin-4-yl)-N-aryl-1,3-thiazol-2-amines, similar to the subject compound, have exhibited significant antifungal and antibacterial activities, highlighting their potential in pharmaceutical applications (Narayana et al., 2007).

Synthesis and Characterization of Related Compounds

- The synthesis of related compounds, such as 4-amino-5-(6-chloropyridin-3-yl methyl)-4H-1,2,4-triazolc-3-thiol, has been explored. These studies provide valuable insights into the properties and potential applications of compounds structurally akin to 3-((2-Amino-3-chloropyridin-4-yl)thio)-6-chloropyrazin-2-amine (Holla et al., 2006).

Cycloaddition Reactions and Ring Transformations

- Cycloaddition reactions of 3-amino-5-chloro-2(1H)-pyrazinones, related to the target compound, have been studied. These reactions lead to alternative modes of ring transformation, crucial for synthesizing pyridine derivatives (Vandenberghe et al., 1996).

Intermolecular Hydrogen Bonding Associations

- The intermolecular hydrogen bonding associations in compounds like 3-chloropyridin-2-amine, a by-product in related syntheses, have been characterized, providing insights into their molecular interactions (Hu et al., 2011).

Synthesis and Antimicrobial Activities

- The synthesis and evaluation of antimicrobial activities of new derivatives starting from isonicotinic acid hydrazide, related to the compound , have been explored, indicating potential applications in combating microbial infections (Bayrak et al., 2009).

Future Directions

properties

IUPAC Name |

3-(2-amino-3-chloropyridin-4-yl)sulfanyl-6-chloropyrazin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2N5S/c10-5-3-15-9(8(13)16-5)17-4-1-2-14-7(12)6(4)11/h1-3H,(H2,12,14)(H2,13,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMLJLHMBVQJFFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1SC2=NC=C(N=C2N)Cl)Cl)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2N5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Chlorophenyl)methylene]-7-[(4-ethylpiperazinyl)methyl]-6-hydroxybenzo[b] furan-3-one](/img/structure/B2522960.png)

![1-[3-(3-Fluorophenyl)-3-hydroxypyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2522966.png)

![2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-5-methyl-N-pyridin-4-ylbenzamide](/img/structure/B2522972.png)

![N-[(1E)-5,8-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydroxylamine](/img/structure/B2522973.png)

![N-[2-(Cyclohexen-1-yl)ethyl]-N'-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2522975.png)

![2-Chloro-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]propanamide](/img/structure/B2522980.png)

![2-(Allylsulfanyl)-7,9-dimethyl-4-morpholinopyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2522981.png)